methyl (5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Methyl (5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a benzylidene moiety, and a thiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with a thiophene derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl (5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-[(Z)-(phenylimino)methyl]aniline: Shares structural similarities but differs in the substitution pattern and functional groups.
4-Benzyl-N-(4-(dimethylamino)benzylidene)-1-piperazinamines: Similar in having a benzylidene moiety but with different core structures.
Uniqueness
Methyl (5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is unique due to its combination of a thiophene ring with a benzylidene moiety, providing distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
methyl (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-23(2)16-11-9-14(10-12-16)13-17-19(24)18(21(25)26-3)20(27-17)22-15-7-5-4-6-8-15/h4-13,24H,1-3H3/b17-13-,22-20? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNDLSVJCSHZQM-RPAYCJQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=C(C(=NC3=CC=CC=C3)S2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=CC=C3)S2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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